molecular formula C33H66O3 B091323 Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)- CAS No. 18951-36-5

Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-

Cat. No. B091323
CAS RN: 18951-36-5
M. Wt: 510.9 g/mol
InChI Key: NCKLMYIJGWLHIF-ROJLCIKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-, commonly known as 3-hydroxytetradecanoic acid, is a fatty acid derivative that has been the subject of extensive scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields, including biotechnology, biochemistry, and medicine.

Mechanism Of Action

The mechanism of action of 3-hydroxytetradecanoic acid is not yet fully understood. However, studies have shown that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, 3-hydroxytetradecanoic acid may inhibit the activity of certain enzymes involved in cancer cell growth, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 3-hydroxytetradecanoic acid has a number of biochemical and physiological effects. In particular, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 3-hydroxytetradecanoic acid has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using 3-hydroxytetradecanoic acid in lab experiments is its antimicrobial properties, which make it a useful tool for studying the mechanisms of bacterial and fungal infections. Additionally, this compound has been shown to have potential applications in cancer research, making it a valuable tool for studying the mechanisms of cancer cell growth. However, one limitation of using 3-hydroxytetradecanoic acid in lab experiments is its relatively high cost, which may limit its availability for certain research projects.

Future Directions

There are a number of potential future directions for research on 3-hydroxytetradecanoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxytetradecanoic acid, which could lead to the development of new cancer treatments. Finally, there is potential for the use of this compound in the development of new biofuels, which could help to reduce our dependence on fossil fuels.

Synthesis Methods

The synthesis of 3-hydroxytetradecanoic acid is typically achieved through the chemical modification of natural fatty acids. One common method involves the enzymatic hydrolysis of coconut oil, followed by the isolation and purification of the resulting 3-hydroxytetradecanoic acid methyl ester.

Scientific Research Applications

3-hydroxytetradecanoic acid has been studied extensively for its potential applications in various scientific fields. In biotechnology, this compound has been investigated as a potential source of biofuels due to its high energy content. In biochemistry, 3-hydroxytetradecanoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

CAS RN

18951-36-5

Product Name

Octadecanoic acid, 3-hydroxy-2-tetradecyl-, methyl ester, (2R,3R)-

Molecular Formula

C33H66O3

Molecular Weight

510.9 g/mol

IUPAC Name

methyl (2R,3R)-3-hydroxy-2-tetradecyloctadecanoate

InChI

InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3/t31-,32-/m1/s1

InChI Key

NCKLMYIJGWLHIF-ROJLCIKYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCC)C(=O)OC)O

SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O

synonyms

(2R,3R)-3-Hydroxy-2-tetradecyloctadecanoic acid methyl ester

Origin of Product

United States

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